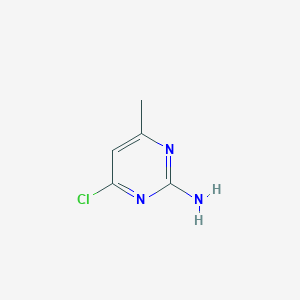

(2-Tert-butylpyrimidin-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis of 2-t-butyl-5-hydroxypyrimidine

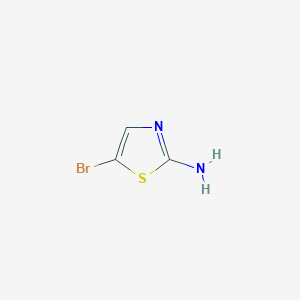

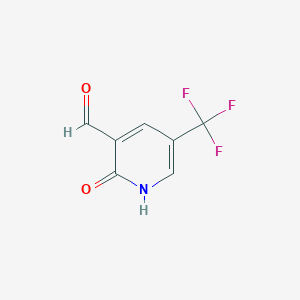

The synthesis of 2-t-butyl-5-hydroxypyrimidine, also known as (2-Tert-butylpyrimidin-5-yl)methanol, has been explored through the hydrolysis of 2-t-butyl-5-halopyrimidines. Specifically, the reaction involves the use of sodium methoxide in methanol to yield the desired hydroxypyrimidine compound. The process is noted for its efficiency in reducing the formation of the side reaction product, 2-t-butylpyrimidine, particularly when using the bromo derivative and with the addition of catalytic amounts of elemental sulfur .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure analysis of (2-Tert-butylpyrimidin-5-yl)methanol, the synthesis process suggests that the compound possesses a pyrimidine ring with a tert-butyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the tert-butyl group is likely to influence the steric properties of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The abstracts provided do not detail the chemical reactions specific to (2-Tert-butylpyrimidin-5-yl)methanol. However, the electrochemical oxidation of a related compound, 2,6-di-tert-butyl-4-methylphenol, in methanol containing sodium methoxide, results in various oxidized products. This suggests that under electrochemical conditions, compounds with tert-butyl groups can undergo oxidation leading to a variety of products, which may also be applicable to the oxidation behavior of (2-Tert-butylpyrimidin-5-yl)methanol .

Physical and Chemical Properties Analysis

Relevant Case Studies

No specific case studies are mentioned in the provided abstracts. However, the synthesis method described for (2-Tert-butylpyrimidin-5-yl)methanol could serve as a case study for the efficient production of halogenated pyrimidine derivatives with minimal side products . Additionally, the electrochemical oxidation study of a related compound provides insight into the potential reactivity of tert-butyl-substituted compounds under oxidative conditions, which could be relevant for future studies on (2-Tert-butylpyrimidin-5-yl)methanol .

Applications De Recherche Scientifique

1. Hydrogen Bonding and Solution Behavior

(2-Tert-butylpyrimidin-5-yl)methanol's structural characteristics make it relevant in the study of hydrogen bonding in binary mixtures. Marczak, Heintz, and Bucek (2004) conducted calorimetric investigations of hydrogen bonding in binary mixtures containing pyridine and its methyl-substituted derivatives, which can relate to the pyrimidine structure of (2-Tert-butylpyrimidin-5-yl)methanol. Their findings highlighted the importance of hydrogen bonding in understanding the solution behavior of such compounds Marczak, Heintz, & Bucek, 2004.

2. Intramolecular and Intermolecular Interactions

The compound’s potential for intramolecular and intermolecular interactions, including hydrogen bonding and solvent-driven rotamerization, has been noted in similar compounds. Lomas (2001) discussed the solvent-driven rotamerization in 3,4-(ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, indicating the delicate balance between intra- and intermolecular forces that could be relevant to (2-Tert-butylpyrimidin-5-yl)methanol Lomas, 2001.

3. Catalysis and Chemical Synthesis

(2-Tert-butylpyrimidin-5-yl)methanol might be implicated in catalytic processes or chemical syntheses, similar to its structural analogs. For instance, Kundu, Brennessel, and Jones (2011) studied C–N bond activation of tert-butyl isocyanide, suggesting potential catalytic or synthetic applications for (2-Tert-butylpyrimidin-5-yl)methanol in forming metal-cyanide bonds or related reactions Kundu, Brennessel, & Jones, 2011.

4. Supramolecular Assembly

The structural features of (2-Tert-butylpyrimidin-5-yl)methanol could make it suitable for constructing supramolecular arrays, as seen in related pyrimidine compounds. Balaban, Goddard, Linke-Schaetzel, and Lehn (2003) found that 2-aminopyrimidin-5-yl ligands are good candidates for creating supramolecular porphyrin arrays, hinting at similar potential applications for (2-Tert-butylpyrimidin-5-yl)methanol in light-harvesting or other supramolecular assemblies Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003.

5. Pharmaceutical Implications

While direct pharmaceutical applications of (2-Tert-butylpyrimidin-5-yl)methanol are not evident, its structural analogs have been explored in medicinal chemistry, indicating potential relevance. For instance, Zinchenko, Muzychka, Biletskiy, and Smolii (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, suggesting that compounds with a pyrimidine moiety, similar to (2-Tert-butylpyrimidin-5-yl)methanol, could be of interest in the synthesis of biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.

Propriétés

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHBRWIYJRVZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butylpyrimidin-5-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)